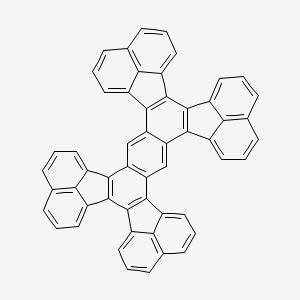

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene is a polycyclic aromatic hydrocarbon with a unique structure that includes four peri-naphthylene groups fused to an anthracene core. This compound is known for its intense and strongly bathochromically shifted UV/vis absorption and emission bands, reaching into the near-infrared region beyond 900 nm

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene typically involves the cyclopentannulation of an anthracene core with peri-naphthylene groups. This process can be achieved through a series of cyclization reactions, often using cyclopentadiene derivatives as starting materials . The reaction conditions usually involve high temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

化学反应分析

Types of Reactions

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and electronic properties.

Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe for detecting biological molecules.

Medicine: Its potential as a photosensitizer in photodynamic therapy for cancer treatment is being explored.

Industry: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

作用机制

The mechanism by which 1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene exerts its effects is primarily through its electronic properties. The compound can undergo redox reactions, which involve the transfer of electrons. These redox events are facilitated by the conjugated π-system of the aromatic rings, allowing the compound to act as an electron donor or acceptor. The molecular targets and pathways involved include interactions with other aromatic compounds and participation in electron transfer processes.

相似化合物的比较

Similar Compounds

Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

Perylene: Another polycyclic aromatic hydrocarbon with five fused benzene rings.

Coronene: A larger polycyclic aromatic hydrocarbon with six fused benzene rings.

Uniqueness

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene is unique due to its four peri-naphthylene groups, which significantly alter its electronic properties compared to simpler polycyclic aromatic hydrocarbons. This unique structure results in its intense near-infrared fluorescence and multiple redox events, making it particularly useful for applications in organic electronics and bioimaging.

生物活性

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene (TPNA) is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural features and potential applications in various fields, including organic electronics and photonics. Recent studies have indicated that TPNA exhibits significant biological activity, particularly as a near-infrared (NIR) fluorophore and in redox reactions.

Synthesis and Structural Characteristics

The synthesis of TPNA has been optimized to yield derivatives that are soluble and stable under ambient conditions. A notable method involves the decoration of TPNA with triisopropylsilylethynyl substituents, enhancing its solubility and allowing for detailed studies of its properties . The compound demonstrates intense UV/vis absorption and emission bands that extend into the near-IR region, which is crucial for applications in biological imaging and sensing .

Fluorescence Properties

TPNA's ability to emit fluorescence in the near-IR range makes it a promising candidate for biological imaging applications. The compound's emission properties can be tuned through structural modifications, allowing for enhanced visibility in biological systems .

Redox Activity

Cyclic voltammetry studies reveal that TPNA undergoes four reversible redox events—two oxidations and two reductions—making it a versatile redox-active compound . This property is particularly important in biological contexts where redox reactions play a critical role in cellular processes.

Case Study 1: Imaging Applications

In a study focusing on the use of TPNA as a fluorescent probe, researchers demonstrated its efficacy in live-cell imaging. The compound was shown to selectively accumulate in specific organelles, providing clear imaging without significant cytotoxicity . This characteristic is vital for developing non-invasive imaging techniques in biomedical research.

Case Study 2: Antioxidant Activity

Another investigation assessed TPNA's antioxidant capabilities. The compound exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting potential protective effects against oxidative stress in cellular environments . This finding opens avenues for exploring TPNA as a therapeutic agent in conditions characterized by oxidative damage.

Comparative Analysis of Biological Activities

| Property | TPNA | Other PAHs |

|---|---|---|

| Solubility | High (with substituents) | Generally low |

| NIR Emission | Yes | Limited |

| Redox Activity | Four reversible events | Varies widely |

| Antioxidant Activity | Significant | Variable; often low |

属性

IUPAC Name |

pentadecacyclo[41.7.1.14,8.118,22.129,33.02,42.03,13.014,41.016,39.017,27.028,38.047,51.012,54.026,53.037,52]tetrapentaconta-1(50),2(42),3(13),4,6,8(54),9,11,14,16(39),17(27),18,20,22(53),23,25,28(38),29,31,33(52),34,36,40,43,45,47(51),48-heptacosaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H26/c1-9-27-13-5-21-35-43(27)31(17-1)47-39-25-41-42(26-40(39)48-32-18-2-10-28-14-6-22-36(44(28)32)52(48)51(35)47)50-34-20-4-12-30-16-8-24-38(46(30)34)54(50)53-37-23-7-15-29-11-3-19-33(45(29)37)49(41)53/h1-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATDALXLRZZKNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C6=CC=CC7=C6C5=CC=C7)C8=CC9=C(C=C84)C1=C(C2=CC=CC3=C2C1=CC=C3)C1=C9C2=CC=CC3=C2C1=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30723795 |

Source

|

| Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191-54-8 |

Source

|

| Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。